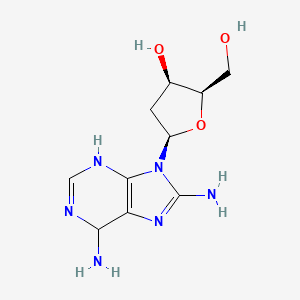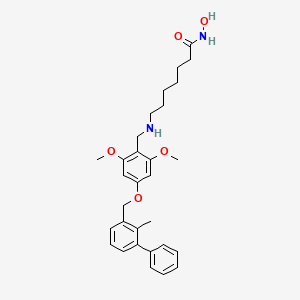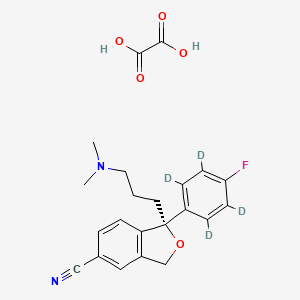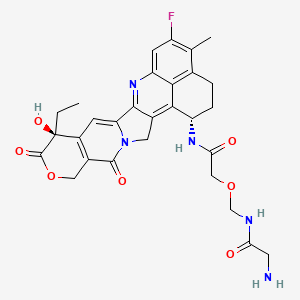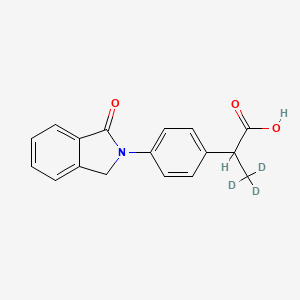
Zika virus-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zika virus-IN-3 is a compound that has garnered significant attention in the scientific community due to its potential antiviral properties against the Zika virus. The Zika virus, a mosquito-borne flavivirus, has been associated with severe neurological conditions such as microcephaly in newborns and Guillain-Barré syndrome in adults. The development of compounds like this compound is crucial in the fight against this virus, especially given the lack of specific treatments and vaccines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zika virus-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies or research institutions. general methods for synthesizing antiviral compounds often involve:
Preparation of Intermediates: This may include the synthesis of heterocyclic compounds, which are common in antiviral agents.
Coupling Reactions: Using reagents like palladium catalysts to couple intermediates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound. The process would be optimized for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Zika virus-IN-3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are carried out. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Zika virus-IN-3 has several scientific research applications, including:
Chemistry: Studying the compound’s reactivity and stability under various conditions.
Biology: Investigating its effects on viral replication and cell viability.
Medicine: Evaluating its potential as a therapeutic agent against Zika virus infections.
Industry: Developing antiviral coatings or treatments for materials exposed to environments where Zika virus is prevalent.
Mécanisme D'action
The mechanism of action of Zika virus-IN-3 involves its interaction with specific molecular targets within the Zika virus. The compound likely inhibits viral replication by binding to viral proteins or interfering with the virus’s ability to hijack host cellular machinery. Key molecular targets may include:
NS3 Helicase: An enzyme crucial for viral RNA replication.
NS5 RNA-Dependent RNA Polymerase: Essential for viral genome replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-Triazole-Based Compounds: Known for their antiviral properties.
1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-Amines: Another class of compounds with potential anti-Zika virus activity.
Niclosamide: An FDA-approved drug for treating worm infections, also found to inhibit Zika virus replication.
Uniqueness
Zika virus-IN-3 stands out due to its specific molecular structure, which may offer higher efficacy or lower toxicity compared to similar compounds. Its unique binding affinity to viral proteins and its ability to inhibit multiple stages of the viral life cycle make it a promising candidate for further development.
Conclusion
This compound represents a significant advancement in the search for effective treatments against the Zika virus. Its synthesis, chemical reactivity, and potential applications in various scientific fields underscore its importance. Continued research and development are essential to fully realize its therapeutic potential and to combat the ongoing threat posed by the Zika virus.
Propriétés
Formule moléculaire |
C23H20ClN3O |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(1R,3aS)-2-anilino-1-(4-chlorophenyl)-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |
InChI |
InChI=1S/C23H20ClN3O/c24-18-13-10-17(11-14-18)22-26-20-9-5-4-6-16(20)12-15-21(26)23(28)27(22)25-19-7-2-1-3-8-19/h1-11,13-14,21-22,25H,12,15H2/t21-,22+/m0/s1 |
Clé InChI |
ICHSJORBEYZBSZ-FCHUYYIVSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2N3[C@@H]1C(=O)N([C@@H]3C4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
SMILES canonique |
C1CC2=CC=CC=C2N3C1C(=O)N(C3C4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)

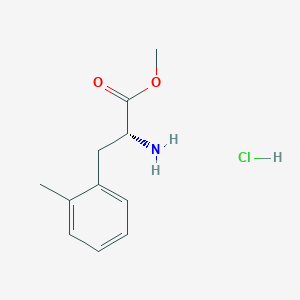
![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
